
((2R,3R)-4-Benzyl-2-methylmorpholin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2R,3R)-4-Benzyl-2-methylmorpholin-3-yl)methanol: is a chiral compound with a morpholine ring substituted with a benzyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3R)-4-Benzyl-2-methylmorpholin-3-yl)methanol typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydroxymethylation: The hydroxymethyl group can be introduced through a reaction with formaldehyde under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The benzyl group can be reduced to a methyl group using hydrogenation in the presence of a palladium catalyst.
Substitution: The hydroxymethyl group can undergo substitution reactions with various nucleophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkoxides or carboxylates in the presence of a base.
Major Products:
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a methyl-substituted morpholine.
Substitution: Formation of ethers or esters depending on the nucleophile used.
科学的研究の応用
Chemistry: ((2R,3R)-4-Benzyl-2-methylmorpholin-3-yl)methanol is used as a chiral building block in organic synthesis. It can be employed in the synthesis of complex molecules with potential pharmaceutical applications.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of ((2R,3R)-4-Benzyl-2-methylmorpholin-3-yl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the hydroxymethyl group can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to the desired biological effect.
類似化合物との比較
(2R,3R)-trans-3-Phenyloxirane-2-methanol: This compound has a similar chiral center and hydroxymethyl group but differs in the presence of an oxirane ring instead of a morpholine ring.
(2R,3R)-2-Bromo-2,3-dimethyl-1-phenylbutane: This compound shares the (2R,3R) configuration but has different substituents and lacks the morpholine ring.
Uniqueness: ((2R,3R)-4-Benzyl-2-methylmorpholin-3-yl)methanol is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. The combination of the benzyl and hydroxymethyl groups provides a versatile scaffold for further functionalization and application in various fields.
特性
分子式 |
C13H19NO2 |
|---|---|
分子量 |
221.29 g/mol |
IUPAC名 |
[(2R,3R)-4-benzyl-2-methylmorpholin-3-yl]methanol |
InChI |
InChI=1S/C13H19NO2/c1-11-13(10-15)14(7-8-16-11)9-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 |
InChIキー |
GBVKXYGGSZVJES-DGCLKSJQSA-N |
異性体SMILES |
C[C@@H]1[C@H](N(CCO1)CC2=CC=CC=C2)CO |
正規SMILES |
CC1C(N(CCO1)CC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-((Benzyloxy)carbonyl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12946213.png)
![3-(2-Aminoethyl)-1-((1R,2S,5R)-2-isopropyl-5-methylcyclohexanecarbonyl)-5-methoxy-1H-benzo[d]imidazol-2(3H)-one 2,2,2-trifluoroacetate](/img/structure/B12946216.png)
![2-Chloro-3-methyl-4-((1R,3s,5S)-1,3,5-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12946217.png)
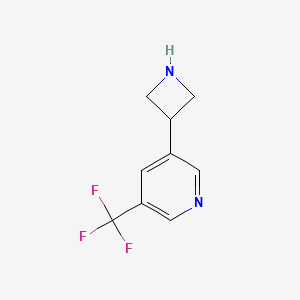
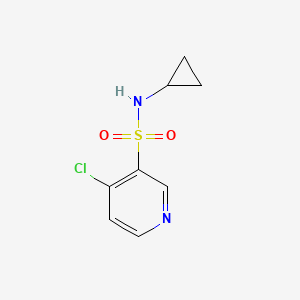
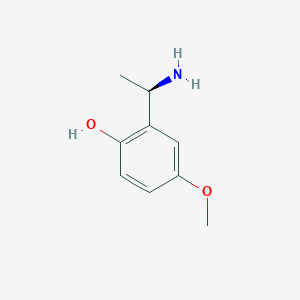
![rel-Ethyl 2-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)acetate hydrochloride](/img/structure/B12946260.png)
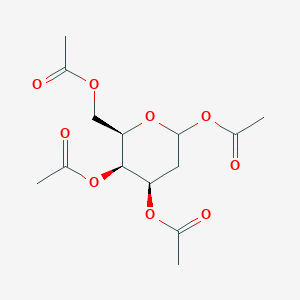
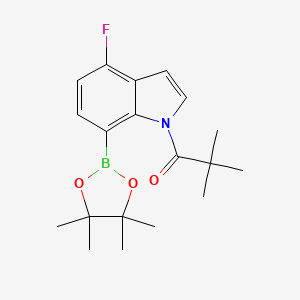
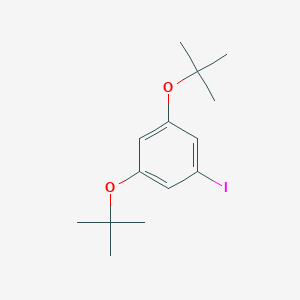
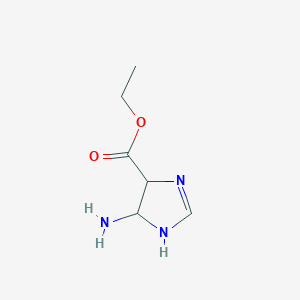
![(S)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B12946285.png)

